molecular formula C54H44N2 B15252244 N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine

Cat. No.: B15252244
M. Wt: 720.9 g/mol
InChI Key: RJMOZSFSRJHUHR-UHFFFAOYSA-N
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Description

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to its excellent hole-transporting capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine typically involves multiple steps, including the formation of key intermediates and coupling reactions. One common synthetic route includes the following steps :

    Formation of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene: This intermediate is synthesized from 2-bromo-9-fluorenone through a Grignard reaction, followed by reduction with Et3SiH/BF3 or direct arylation of 2-bromo-9-fluorenol.

    Alkylation and Cyclization: The intermediate undergoes alkylation with methallyl chloride at the C(9) position, followed by intramolecular Friedel-Crafts alkylation to form the key building block 2-bromo-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene].

    Buchwald-Hartwig Coupling: The final triarylamine structure is assembled using Buchwald-Hartwig coupling reactions.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. The process is designed to be chromatography-free, ensuring a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and amine compounds, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine primarily involves its ability to transport holes in electronic devices. The compound’s molecular structure facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of devices like OLEDs and solar cells. The pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline
  • N,N-Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
  • N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-4’-phenyl-9,9’-spirobi[fluoren]-4-amine

Uniqueness

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N-diphenylbenzidine stands out due to its unique combination of structural rigidity and electronic properties, making it highly effective in hole transport. Its ability to form stable charge-transfer complexes and its high thermal stability further enhance its performance in electronic applications .

Properties

Molecular Formula

C54H44N2

Molecular Weight

720.9 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]fluoren-2-amine

InChI

InChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)56(44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44)42-29-25-38(26-30-42)37-23-27-41(28-24-37)55(39-15-7-5-8-16-39)40-17-9-6-10-18-40/h5-36H,1-4H3

InChI Key

RJMOZSFSRJHUHR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C

Origin of Product

United States

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